(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
The compound (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that features a combination of morpholinopyrimidine, piperazine, and pyrazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Morpholinopyrimidine Core: This step involves the reaction of 4-methyl-6-chloropyrimidine with morpholine under reflux conditions to yield 4-methyl-6-morpholinopyrimidine.
Piperazine Coupling: The morpholinopyrimidine derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl derivative.
Pyrazine Coupling: Finally, the piperazinyl derivative is coupled with pyrazine-2-carbonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
The compound (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The piperazine and morpholinopyrimidine moieties can be oxidized under strong oxidizing conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperazine and morpholinopyrimidine moieties.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
The compound (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in treating inflammation-associated disorders.
Industry: Could be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes involved in the inflammatory response. Molecular docking studies have shown that it has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), forming hydrophobic interactions with these enzymes. This inhibition reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins, thereby mitigating the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: (V4)
2-((4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: (V8)
Uniqueness
Compared to similar compounds, (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone exhibits unique structural features that enhance its binding affinity to iNOS and COX-2. This results in more effective inhibition of these enzymes, making it a promising candidate for anti-inflammatory therapy .
Properties
IUPAC Name |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-14-12-16(23-8-10-27-11-9-23)22-18(21-14)25-6-4-24(5-7-25)17(26)15-13-19-2-3-20-15/h2-3,12-13H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUBQIXVYKHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=NC=CN=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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